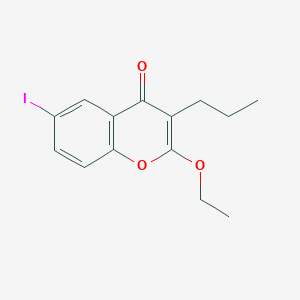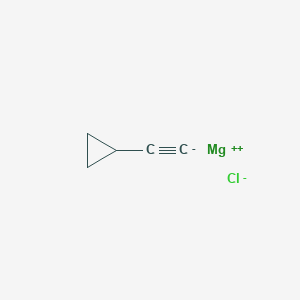
Magnesium;ethynylcyclopropane;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;ethynylcyclopropane;chloride is a compound that combines magnesium, ethynylcyclopropane, and chloride
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of magnesium;ethynylcyclopropane;chloride typically involves the reaction of ethynylcyclopropane with a magnesium source in the presence of a chloride ion. One common method is the Grignard reaction, where ethynylcyclopropane is reacted with magnesium in an anhydrous ether solvent to form the Grignard reagent, which is then treated with a chloride source to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other mechanochemical methods that ensure high yield and purity. The use of continuous flow reactors and controlled reaction conditions can optimize the production process, making it more efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;ethynylcyclopropane;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler hydrocarbons or other reduced species.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethynylcyclopropane oxide, while reduction could produce ethynylcyclopropane hydrocarbons .
Aplicaciones Científicas De Investigación
Magnesium;ethynylcyclopropane;chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties, such as high strength and conductivity.
Medicinal Chemistry: Research is ongoing to investigate its potential as a precursor for bioactive compounds that could be used in drug development.
Industrial Applications: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of magnesium;ethynylcyclopropane;chloride involves its interaction with various molecular targets and pathways. The magnesium ion can act as a Lewis acid, facilitating reactions by stabilizing negative charges on intermediates. The ethynylcyclopropane moiety can participate in cycloaddition reactions, while the chloride ion can act as a leaving group in substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium chloride: A common magnesium salt used in various applications, including deicing and as a source of magnesium ions.
Ethynylcyclopropane: A hydrocarbon with a strained ring structure, used in organic synthesis.
Magnesium ethynyl compounds: Other compounds containing magnesium and ethynyl groups, used in similar applications.
Uniqueness
Magnesium;ethynylcyclopropane;chloride is unique due to its combination of magnesium, ethynylcyclopropane, and chloride, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science .
Propiedades
Número CAS |
216006-64-3 |
|---|---|
Fórmula molecular |
C5H5ClMg |
Peso molecular |
124.85 g/mol |
Nombre IUPAC |
magnesium;ethynylcyclopropane;chloride |
InChI |
InChI=1S/C5H5.ClH.Mg/c1-2-5-3-4-5;;/h5H,3-4H2;1H;/q-1;;+2/p-1 |
Clave InChI |
OSXAEVZRGCKZLH-UHFFFAOYSA-M |
SMILES canónico |
[C-]#CC1CC1.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


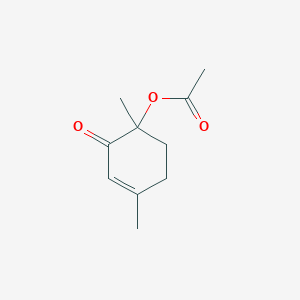
![[2-(Dipropylamino)-2-oxoethoxy]acetic acid](/img/structure/B14244062.png)
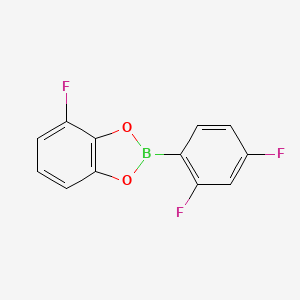
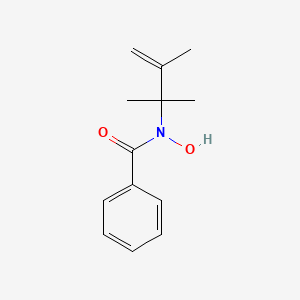
![4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline](/img/structure/B14244097.png)
![4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol](/img/structure/B14244118.png)
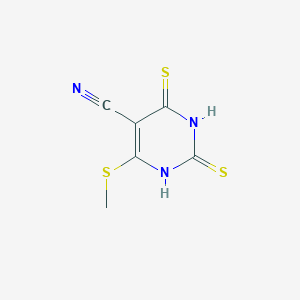
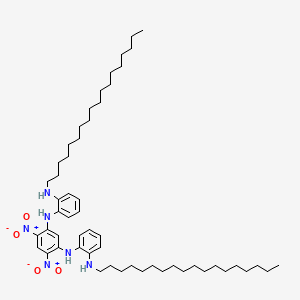
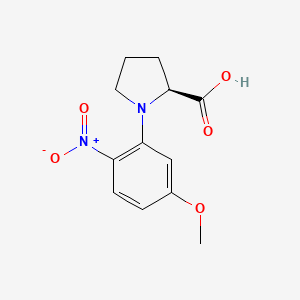
![1,3,4-Thiadiazole, 2-chloro-5-[(phenylmethyl)thio]-](/img/structure/B14244144.png)
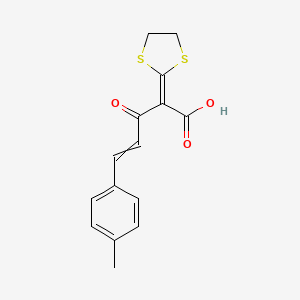
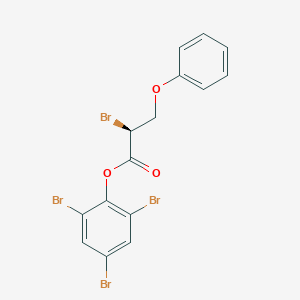
![Benzene, 1-methoxy-4-[(2-propenylthio)methyl]-](/img/structure/B14244157.png)
